![molecular formula C12H17BrN2O B4990180 N~1~-(4-bromophenyl)-N~2~-butylglycinamide](/img/structure/B4990180.png)
N~1~-(4-bromophenyl)-N~2~-butylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-bromophenyl)-N~2~-butylglycinamide, also known as BPG, is a chemical compound that belongs to the class of glycine transport inhibitors. It has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and bipolar disorder.
Aplicaciones Científicas De Investigación
N~1~-(4-bromophenyl)-N~2~-butylglycinamide has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and in improving cognitive function in animal models of schizophrenia. N~1~-(4-bromophenyl)-N~2~-butylglycinamide has also been studied for its potential use as a tool for investigating the role of glycine transporters in the central nervous system.
Mecanismo De Acción
N~1~-(4-bromophenyl)-N~2~-butylglycinamide works by inhibiting the uptake of glycine by the glycine transporter, GlyT1, in the central nervous system. Glycine is an important neurotransmitter that plays a key role in the regulation of neuronal excitability and synaptic plasticity. By inhibiting the uptake of glycine, N~1~-(4-bromophenyl)-N~2~-butylglycinamide enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-butylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine and glutamate in the brain, which are important neurotransmitters involved in synaptic transmission and plasticity. N~1~-(4-bromophenyl)-N~2~-butylglycinamide has also been shown to increase the activity of NMDA receptors, which are involved in learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(4-bromophenyl)-N~2~-butylglycinamide in lab experiments is that it is a highly specific inhibitor of the glycine transporter, GlyT1, and does not affect other neurotransmitter transporters. This makes it a useful tool for investigating the role of glycine transporters in the central nervous system. However, one limitation of using N~1~-(4-bromophenyl)-N~2~-butylglycinamide is that it is not very soluble in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on N~1~-(4-bromophenyl)-N~2~-butylglycinamide. One area of research is the development of more potent and selective inhibitors of the glycine transporter, GlyT1, for use in the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of glycine transporters in the regulation of synaptic plasticity and neuronal excitability. Finally, there is a need for further research on the long-term effects of N~1~-(4-bromophenyl)-N~2~-butylglycinamide on the central nervous system and its potential use in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N~1~-(4-bromophenyl)-N~2~-butylglycinamide involves the reaction of 4-bromobenzylamine with butylglycine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain pure N~1~-(4-bromophenyl)-N~2~-butylglycinamide.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(butylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-2-3-8-14-9-12(16)15-11-6-4-10(13)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIRIWCYYHGDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(butylamino)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.